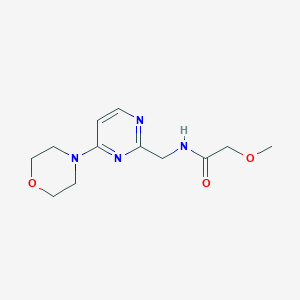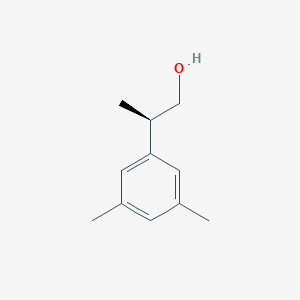![molecular formula C10H15NO2 B2497231 3-[(2-Methoxyethoxy)methyl]aniline CAS No. 875238-90-7](/img/structure/B2497231.png)
3-[(2-Methoxyethoxy)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-[(2-Methoxyethoxy)methyl]aniline often involves complex reactions that yield products with unique structural and functional properties. For example, the synthesis of related Schiff base complexes and their catalytic applications illustrate the methodologies used in producing compounds with specific characteristics, such as specific binding to metals and catalytic activity in oxidation reactions (Yue et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(2-Methoxyethoxy)methyl]aniline can be elucidated using various spectroscopic and crystallographic techniques. For instance, X-ray diffraction analysis provides insights into the crystalline structure, revealing arrangements that contribute to the compound's stability and reactivity. The study by Yue et al. (2010) demonstrates the determination of crystal structure, which helps in understanding the interactions at the molecular level.
Chemical Reactions and Properties
Chemical reactions involving 3-[(2-Methoxyethoxy)methyl]aniline derivatives highlight the versatility of these compounds in organic synthesis. For example, copper-catalyzed methoxy rearrangements of N-methoxyanilines leading to meta-substituted anilines showcase the reactivity and potential applications of these compounds in synthesizing materials with specific electronic and structural properties (Nakamura et al., 2020).
Physical Properties Analysis
The physical properties of 3-[(2-Methoxyethoxy)methyl]aniline and its derivatives, such as solubility, melting point, and phase behavior, are crucial for their applications in material science and chemistry. Studies on related compounds, like liquid crystals derived from 4-octyloxy-N-(benzylidene)aniline derivatives, provide valuable data on the impact of substituents on liquid crystalline properties and phase transitions (Miyajima et al., 1995).
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Effects
Methoxyaniline derivatives have been explored for their anticancer and antiangiogenic effects. For instance, studies on 2-methoxyestradiol, a derivative of estrogen metabolized from catechol estrogens, have revealed its potential in inhibiting mammary carcinogenesis. This compound exhibits antitumorigenic and antiangiogenic effects both in vitro and in vivo, suggesting a protective effect against estrogen-induced cancers in target organs. The molecular mechanisms of action are not entirely clear, indicating a need for further research to identify specific intracellular effectors or receptors involved (Zhu & Conney, 1998).
Green Chemistry Applications
Aniline derivatives are also significant in green chemistry applications, such as the replacement of petroleum-based solvents with bio-based alternatives for the extraction of natural products. Research has identified 2-methyloxolane (2-MeOx) as an environmentally and economically viable alternative to conventional solvents for extracting lipophilic foodstuff and natural products, emphasizing the role of methoxyaniline derivatives in promoting sustainable chemical practices (Rapinel et al., 2020).
Genotoxicity and Carcinogenicity Studies
The genotoxic and carcinogenic potentials of aniline and its metabolites have been extensively reviewed, providing insights into the mechanisms underlying spleen tumors in rats induced by aniline. These studies contribute to understanding the toxicological profiles of aniline derivatives and their impact on human health, highlighting the complex interplay between aniline metabolism and its toxicological outcomes (Bomhard & Herbold, 2005).
Chemical Synthesis and Catalysis
Aniline derivatives play a crucial role in chemical synthesis and catalysis. For example, the chemical fixation of CO2 with aniline derivatives offers a pathway to synthesize functionalized azole compounds. This approach not only utilizes CO2 as a C1 feedstock but also enables the synthesis of valuable chemicals from an abundant, renewable, and environmentally friendly resource, showcasing the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).
Propiedades
IUPAC Name |
3-(2-methoxyethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELUXRQPZTTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethoxy)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

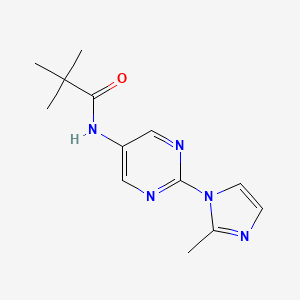
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
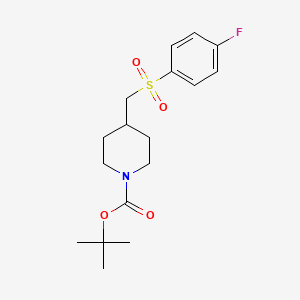

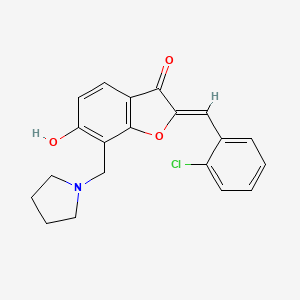
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
